molecular formula C13H13BrF3NO2 B8173883 2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)benzamide

2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)benzamide

Cat. No.: B8173883
M. Wt: 352.15 g/mol
InChI Key: IWTNUTGLVSYYIZ-UHFFFAOYSA-N
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Description

2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)benzamide is a chemical compound characterized by its bromine, trifluoromethyl, and tetrahydropyran groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydropyran derivative. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromate ion.

  • Reduction: : The trifluoromethyl group can be reduced to a trifluoromethanol derivative.

  • Substitution: : The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Bromate ions (BrO3-)

  • Reduction: : Trifluoromethanol derivatives

  • Substitution: : Amides or esters

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)benzamide can be used as a probe to study enzyme activities and protein interactions. Its trifluoromethyl group makes it a useful tool for tracking biological processes.

Medicine

In the medical field, this compound has shown potential as a lead compound for drug development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new therapeutic agents.

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(tetrahydro-2H-pyran-4-yl)benzamide: : Lacks the trifluoromethyl group.

  • 2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-6-methylbenzamide: : Has a methyl group instead of a trifluoromethyl group.

  • 2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-6-ethylbenzamide: : Has an ethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)benzamide makes it distinct from its analogs. This group enhances the compound's stability and reactivity, making it more suitable for certain applications compared to its similar counterparts.

Properties

IUPAC Name

2-bromo-N-(oxan-4-yl)-6-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrF3NO2/c14-10-3-1-2-9(13(15,16)17)11(10)12(19)18-8-4-6-20-7-5-8/h1-3,8H,4-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTNUTGLVSYYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)C2=C(C=CC=C2Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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